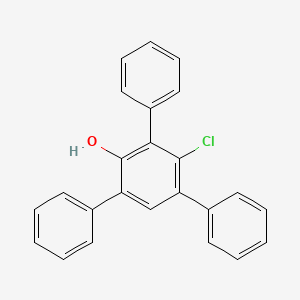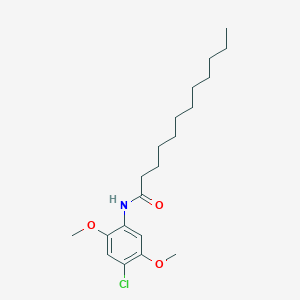
4,5-Dinitrophenanthrene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dinitrophenanthrene-9,10-dione is an aromatic organic compound with the molecular formula C14H6N2O6 It is characterized by the presence of two nitro groups and two ketone groups attached to a phenanthrene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dinitrophenanthrene-9,10-dione typically involves the nitration of phenanthrene-9,10-dione. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective introduction of nitro groups at the 4 and 5 positions of the phenanthrene ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dinitrophenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 4,5-diaminophenanthrene-9,10-dione, while substitution reactions can introduce various functional groups at the nitro positions.
Aplicaciones Científicas De Investigación
4,5-Dinitrophenanthrene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,5-Dinitrophenanthrene-9,10-dione involves its interaction with molecular targets through its nitro and ketone functional groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dinitrophenanthrene-9,10-dione: Another dinitro derivative of phenanthrene-9,10-dione with similar chemical properties.
Phenanthrene-9,10-dione: The parent compound without nitro groups, used as a starting material for the synthesis of dinitro derivatives.
Anthraquinone: A structurally related compound with similar applications in dye and pigment production.
Uniqueness
4,5-Dinitrophenanthrene-9,10-dione is unique due to the specific positioning of its nitro groups, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Propiedades
Número CAS |
32060-66-5 |
|---|---|
Fórmula molecular |
C14H6N2O6 |
Peso molecular |
298.21 g/mol |
Nombre IUPAC |
4,5-dinitrophenanthrene-9,10-dione |
InChI |
InChI=1S/C14H6N2O6/c17-13-7-3-1-5-9(15(19)20)11(7)12-8(14(13)18)4-2-6-10(12)16(21)22/h1-6H |
Clave InChI |
MKNHPRWGHGSYFI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=CC=C3[N+](=O)[O-])C(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(2-Benzyloxy-5-bromo-phenyl)-meth-(E)-ylidene-hydrazinocarbonylmethyl]-4-fluoro-benzamide](/img/structure/B11952677.png)
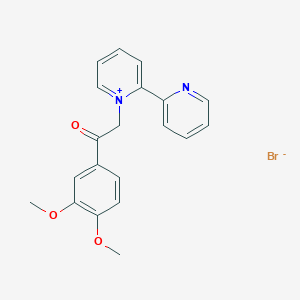

![2-Naphthalenecarboxamide, 4-[(2-acetylphenyl)azo]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B11952686.png)

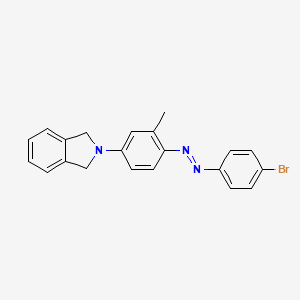
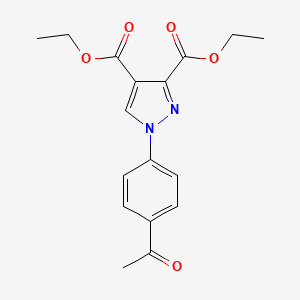
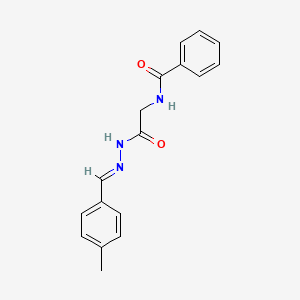

![2-{(E)-[(2-methylphenyl)imino]methyl}phenol](/img/structure/B11952732.png)
